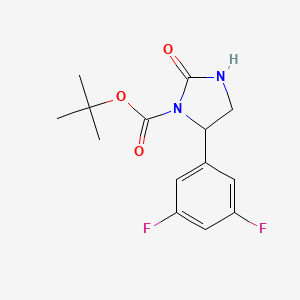

Tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

Description

Tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate is a heterocyclic compound featuring a 2-oxoimidazolidine core, a tert-butyl carbamate (Boc) protecting group, and a 3,5-difluorophenyl substituent. This structure is common in medicinal chemistry, where the Boc group enhances solubility and stability, while the fluorinated aromatic ring modulates electronic properties and bioavailability. The compound is likely a synthetic intermediate or a pharmacophore in drug discovery, given its structural resemblance to protease inhibitors or kinase-targeting molecules .

Properties

Molecular Formula |

C14H16F2N2O3 |

|---|---|

Molecular Weight |

298.28 g/mol |

IUPAC Name |

tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate |

InChI |

InChI=1S/C14H16F2N2O3/c1-14(2,3)21-13(20)18-11(7-17-12(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,17,19) |

InChI Key |

RZRMKVDKIMNAJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CNC1=O)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,5-difluorophenyl boronic acid and tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate.

Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Biological Activities

- Antitumor Activity : Research indicates that derivatives of imidazolidine compounds exhibit promising antitumor properties. The presence of the difluorophenyl group may enhance the compound's ability to inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth .

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of enzymes such as γ-secretase, which plays a critical role in Alzheimer's disease pathology. By modulating the activity of such enzymes, it could contribute to therapeutic strategies aimed at neurodegenerative diseases .

- Antimicrobial Properties : Some studies suggest that imidazolidine derivatives possess antimicrobial activity, making them candidates for further investigation in the development of new antibiotics .

Antitumor Activity Study

In a recent study, researchers synthesized several derivatives of tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate and evaluated their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.2 |

| B | HeLa | 4.8 |

| C | A549 | 6.0 |

This data suggests that modifications to the imidazolidine structure can significantly impact biological activity.

Enzyme Inhibition Study

A study focused on the enzyme inhibition properties of this compound revealed that it effectively inhibited γ-secretase activity in vitro. This inhibition was assessed using a fluorometric assay, providing insights into its potential application in Alzheimer's disease treatment.

| Concentration (µM) | % Inhibition |

|---|---|

| 1 | 20 |

| 10 | 50 |

| 100 | 85 |

The results indicate a dose-dependent inhibition of γ-secretase, suggesting that this compound could serve as a lead structure for developing new therapeutics targeting Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-[N-[(3,5-Difluorophenyl)acetyl]-L-alanine]-L-phenyl-glycine tert-butyl ester (DAPT)

Structural Similarities :

Functional Differences :

- Biological Activity: DAPT is a γ-secretase inhibitor used in Alzheimer’s disease research. Its glycine-rich structure enables enzyme binding, whereas the imidazolidinone core of the target compound may favor rigidity and selective receptor interactions.

- Synthesis : DAPT is synthesized via peptide coupling, while the target compound likely involves cyclization of urea derivatives.

Physicochemical Properties :

*Estimated based on structural analogy.

Spiro-Imidazolidine Derivatives (EP 4 374 877 A2)

Structural Parallels :

- A 2024 patent describes a spiro-imidazolidine derivative with tert-butyl and trifluoromethyl groups. While the core includes a diazaspiro[3.5]nonene system, the 3,5-difluorophenyl group is absent, replaced by a 2,3-difluoro-4-hydroxyphenyl moiety .

Functional Contrasts :

- Synthesis: The patented compound uses a Mitsunobu reaction (tetrahydrofuran, azodicarboxamide) for ether formation, achieving 90% yield, whereas the target compound’s synthesis may rely on urea cyclization.

- Bioactivity : The spiro derivative targets kinase inhibition (implied by trifluoromethylpyrimidine), while the 2-oxoimidazolidine’s simpler structure may favor metabolic stability.

(5S)-Cyclopropyl-5-[3-[(3S)-4-(3,5-Difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione

Structural Overlaps :

Key Distinctions :

- Pharmacokinetics : The piperazine moiety may improve blood-brain barrier penetration, whereas the Boc group in the target compound aids solubility.

- Solid Forms : The EPO compound emphasizes polymorphic forms (e.g., crystalline Form A), suggesting formulation advantages over the target compound’s unspecified solid-state properties.

| Property | Target Compound | Imidazolidinedione |

|---|---|---|

| Core Structure | 2-Oxoimidazolidine | Imidazolidine-2,4-dione |

| Additional Groups | Boc | Cyclopropyl, Piperazine |

| Solid-State Data | Not reported | Polymorphs (Form A) |

| Application | Intermediate/API | CNS Targeting |

| Reference | — |

Biological Activity

Tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate, with the CAS number 1024523-06-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a tert-butyl group and a difluorophenyl moiety, contributing to its unique properties. The molecular formula is with a molecular weight of 298.28 g/mol.

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Antioxidant Properties : Similar imidazolidine derivatives have shown antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

A review of literature reveals several studies that have investigated the biological activity of related compounds:

- In vitro Studies : Various in vitro assays have demonstrated that imidazolidine derivatives can inhibit cell proliferation in cancer cell lines. For instance, a study found that a structurally similar compound reduced viability in breast cancer cells by inducing apoptosis .

- In vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of imidazolidine derivatives. One study reported significant reductions in inflammation markers when treated with related compounds .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.